Chloro(diethylamino)dimethylsilane

Description

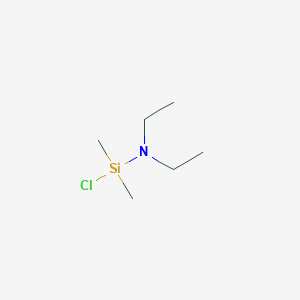

Chloro(diethylamino)dimethylsilane (CAS: 13154-31-9) is an organosilicon compound with the molecular formula C₆H₁₇ClNSi and a molecular weight of 178.78 g/mol . It features a central silicon atom bonded to a chlorine atom, two methyl groups, and a diethylamino group (–N(C₂H₅)₂). This structure imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-donating nature of the diethylamino group.

Properties

IUPAC Name |

N-[chloro(dimethyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIROUBWXASUXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454947 | |

| Record name | Chloro(diethylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-02-4 | |

| Record name | Chloro(diethylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diethylamino)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with diethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:

(H3C)2SiCl2+HN(CH2CH3)2→(H3C)2Si(Cl)N(CH2CH3)2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Hydrolysis and Siloxane Formation

Dimethyldichlorosilane (DMCS) reacts vigorously with water to form linear and cyclic siloxanes via hydrolysis and condensation (eq 1). This reaction is highly sensitive to reaction conditions such as pH and temperature .

For chloro(diethylamino)dimethylsilane, substitution of one chlorine atom with a diethylamino group would likely slow hydrolysis due to reduced electrophilicity at silicon. The diethylamino group may act as a stabilizing ligand, altering reaction kinetics compared to DMCS.

Aminolysis and Substitution Reactions

DMCS reacts with amines to form bis(dimethylamino)silanes (eq 2) :

This compound could undergo similar substitution reactions, with the remaining chlorine atom reacting with nucleophiles (e.g., alcohols, Grignard reagents) to form derivatives like alkoxysilanes or alkylsilanes.

Polymerization and Crosslinking

DMCS polymerizes with sodium-potassium alloy to form polysilanes with Si-Si backbones . For this compound, coordination of the diethylamino group might stabilize intermediates or modify chain propagation mechanisms. Potential products include:

-

Linear polymers via dehydrohalogenation.

-

Cyclic oligomers under controlled stoichiometry.

Catalytic Hydrogenation

Source describes hydrogen-chlorine exchange reactions using methyl hydrogen polysiloxanes. For this compound, analogous reactions could yield hydridosilanes (eq 3):

This reaction would require catalysts such as tetrabutylammonium chloride or HMPA, as shown in DMCS-based syntheses .

Table 1: Comparative Reactivity of DMCS and Hypothesized this compound

Research Gaps and Recommendations

Existing studies focus on chlorosilanes with simple substituents (e.g., CH, CH). Further experimental work is needed to:

-

Characterize the kinetics of hydrolysis/aminolysis for amino-substituted chlorosilanes.

-

Explore catalytic systems for selective functionalization.

-

Assess thermal stability and decomposition pathways.

The absence of direct data on this compound in the reviewed literature underscores the need for targeted synthesis and mechanistic studies.

Scientific Research Applications

Organic Synthesis

Chloro(diethylamino)dimethylsilane is widely used as a reagent in organic synthesis. Its ability to undergo substitution and condensation reactions allows it to participate in the formation of complex organosilicon compounds.

- Substitution Reactions: The chloro group can be replaced by various nucleophiles, including alkoxides and amines.

- Condensation Reactions: It can react with silanols to create siloxane bonds, which are essential for synthesizing polysiloxanes.

Biological Applications

This compound is employed in modifying biomolecules, particularly in the development of silicon-based drug delivery systems. Its unique structure facilitates interactions with biological molecules, enhancing the efficacy of drug formulations.

Industrial Uses

This compound plays a significant role in the production of silicone-based materials and coatings. Its utility in synthesizing silicone polymers is critical for industries ranging from automotive to electronics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for organosilicon compounds | Versatile reactivity |

| Biological Research | Modification of biomolecules | Enhanced drug delivery systems |

| Industrial Production | Precursor for silicone polymers | Essential in coatings and materials |

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in synthesizing novel siloxane compounds. The reactions were conducted under controlled conditions, yielding high-purity products that were further characterized using NMR and GC-MS techniques. The findings highlighted the compound's effectiveness as a reagent in producing complex siloxanes with potential applications in materials science.

Case Study 2: Drug Delivery Systems

Research focused on utilizing this compound for creating silicon-based nanoparticles aimed at targeted drug delivery. The study reported successful encapsulation of therapeutic agents within the nanoparticles, showcasing improved stability and release profiles compared to traditional delivery methods. This application underscores the compound's significance in pharmaceutical research.

Mechanism of Action

The reactivity of chloro(diethylamino)dimethylsilane is primarily due to the presence of the chloro and diethylamino groups. The chloro group is highly reactive towards nucleophiles, making it useful in substitution reactions. The diethylamino group can act as a leaving group or participate in further chemical modifications. The silicon atom serves as a central point for these reactions, facilitating the formation of various organosilicon compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Chloro(diethylamino)dimethylsilane with structurally related organosilanes, focusing on substituent effects, physical properties, and applications:

Key Insights:

Substituent Effects on Reactivity: The diethylamino group in this compound enhances nucleophilic substitution compared to purely alkyl-substituted analogs (e.g., Chloro(hexyl)dimethylsilane) due to its electron-donating nature . Dichloro(dimethyl)silane (two –Cl groups) exhibits higher reactivity in polymer synthesis, enabling rapid crosslinking compared to mono-chloro derivatives .

Physical Properties :

- Longer alkyl chains (e.g., dodecyl or decyl groups) increase hydrophobicity and molecular weight, making these compounds suitable for water-resistant coatings .

- Branched substituents (e.g., 3,3-dimethylbutyl in ) improve thermal stability, critical for high-temperature applications like silicone rubber.

Applications: this compound is niche, likely used in tailored syntheses (e.g., functionalized silicones for drug delivery) . Dichloro(dimethyl)silane dominates industrial silicone production due to its bifunctional reactivity .

Research Findings and Trends

- Reactivity Trends: this compound’s amino group facilitates reactions with hydroxylated surfaces (e.g., silica) for functionalization, contrasting with non-polar alkyl analogs .

- Environmental and Safety Considerations : Chlorinated silanes (e.g., Dichloro(dimethyl)silane) require stringent handling due to hydrolysis hazards, whereas bulkier substituents (e.g., diphenyl groups in ) reduce volatility and associated risks.

Biological Activity

Chloro(diethylamino)dimethylsilane (CAS 6026-02-4) is a silane compound that has garnered attention in various fields, including medicinal chemistry and material science. This article aims to explore its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₆ClNSi

- Molecular Weight : 165.74 g/mol

- Structure : The compound features a silicon atom bonded to two ethylamino groups and two methyl groups, along with a chlorine atom.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. Its silane structure allows it to modify surfaces and potentially influence cellular processes. The dimethylamine moiety is known for its diverse pharmacological activities, which include:

- Antimicrobial Activity : Compounds containing dimethylamine have demonstrated efficacy against various bacterial strains, suggesting that this compound could possess similar properties .

- Cytotoxic Effects : Preliminary studies indicate that silanes can exhibit cytotoxicity towards certain cancer cell lines, although specific data for this compound is limited .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of silane compounds. For instance, derivatives of dimethylamine have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. The introduction of halogen atoms into the silane structure is known to enhance antimicrobial efficacy .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Potentially active against various bacterial strains | |

| Dimethylamine derivatives | Effective against Staphylococcus aureus, E. coli |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. While specific studies on this compound are sparse, related silanes have been investigated for their effects on cancer cell lines:

- A study indicated that certain silane derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

- Further exploration into the structure-activity relationship (SAR) of silanes can provide insights into optimizing their therapeutic potential.

Case Studies

- Case Study on Dimethylamine Derivatives : A comprehensive review of FDA-approved drugs containing the dimethylamine pharmacophore revealed a range of biological activities, including antimicrobial and anticancer effects. This suggests that this compound may share similar therapeutic applications .

- Silylating Agents in Medicinal Chemistry : The use of this compound as a silylating agent has been explored in the context of enhancing drug delivery systems. Its ability to modify drug molecules could improve their stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.